N-Demethylivabradine: Synthesis and Characterization of the Principal Active Metabolite of Ivabradine
N-Demethylivabradine: Synthesis and Characterization of the Principal Active Metabolite of Ivabradine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: N-Demethylivabradine, also known as S-18982, is the primary and pharmacologically active metabolite of Ivabradine, a crucial therapeutic agent for managing stable angina and chronic heart failure.[1][2] Formed via CYP3A4-mediated oxidation in the liver and intestines, this metabolite circulates at approximately 40% of the parent drug's concentration and shares its mechanism of action, selectively inhibiting the If current in the sinoatrial node.[2][3] The availability of pure N-Demethylivabradine as a reference standard is therefore indispensable for a wide range of research and development activities, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, drug-drug interaction assessments, and impurity profiling for regulatory submissions. This guide provides a comprehensive overview of a robust synthetic strategy for N-Demethylivabradine and a detailed protocol for its analytical characterization, designed for researchers in pharmaceutical and medicinal chemistry.
Part 1: Rationale and Synthetic Strategy
The synthesis of a drug metabolite is often approached from two distinct pathways: de novo synthesis from basic starting materials or chemical modification of the parent drug. For N-Demethylivabradine, the N-demethylation of the readily available parent drug, Ivabradine, presents the most direct and efficient strategy. This approach leverages a well-defined starting material, simplifying the synthetic challenge to a single, selective chemical transformation.
The core of this strategy involves the selective removal of the N-methyl group from the tertiary amine within the Ivabradine structure. While several reagents can accomplish this, the von Braun reaction and its modern variants offer a reliable and high-yielding method. Specifically, the use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established and effective procedure for the N-demethylation of complex tertiary amines. The reaction proceeds through a stable carbamate intermediate, which is then smoothly cleaved under mild conditions (typically methanolysis) to yield the desired secondary amine.
Causality of Experimental Choices:
-
Choice of Starting Material: Ivabradine is a commercially available and well-characterized active pharmaceutical ingredient (API), making it an ideal and reliable precursor.
-
Choice of Demethylation Reagent: ACE-Cl is chosen for its high selectivity towards tertiary amines over other functional groups present in the Ivabradine molecule. The two-step procedure (carbamate formation and subsequent cleavage) prevents side reactions and typically results in cleaner product profiles compared to single-step oxidative methods.
-
Purification Strategy: Standard silica gel column chromatography is selected due to the significant polarity difference between the carbamate intermediate, the final product (a secondary amine), and any unreacted starting material (a tertiary amine).
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Demethylivabradine via demethylation of Ivabradine.
Part 2: Experimental Protocols
Synthesis of N-Demethylivabradine Hydrochloride
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Carbamate Intermediate Formation
-
Dissolve Ivabradine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a proton sponge or a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to the solution to neutralize the HCl salt and sequester protons generated during the reaction.
-
Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
Step 2: Cleavage to N-Demethylivabradine
-
Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.
-
Heat the solution to reflux and maintain for 2-4 hours. The cleavage of the carbamate is typically efficient under these conditions.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the appearance of the product.
-
Once the reaction is complete, cool the solution and concentrate under reduced pressure to yield the crude N-Demethylivabradine free base.
Step 3: Purification and Salt Formation
-
Purify the crude product using silica gel column chromatography. A gradient elution system of DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) is effective for separating the secondary amine product.
-
Combine the pure fractions (as identified by TLC) and evaporate the solvent.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield N-Demethylivabradine hydrochloride as a white or off-white solid.
Part 3: Physicochemical and Analytical Characterization
A rigorous analytical workflow is critical to confirm the identity, purity, and structure of the synthesized N-Demethylivabradine. This process forms a self-validating system where orthogonal techniques provide complementary information.
Analytical Characterization Workflow
Caption: Orthogonal analytical workflow for the characterization of N-Demethylivabradine.
Physicochemical Properties
The synthesized compound should be compared against known properties of N-Demethylivabradine (S18982).
| Property | Value | Source |
| Formal Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [4] |
| CAS Number | 1246638-08-3 | [4] |
| Molecular Formula | C₂₆H₃₄N₂O₅ · HCl | [4] |
| Formula Weight | 491.0 g/mol (as HCl salt) | Calculated |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of the final compound. A well-developed method can separate N-Demethylivabradine from the parent drug (Ivabradine) and other potential process-related impurities.[5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds.[5] |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 6.0B: Acetonitrile/Methanol | A buffered aqueous phase controls the ionization state of the amine, ensuring reproducible retention times. |
| Gradient | Time-based linear gradient from 15% B to 70% B | Ensures elution of all components and good peak shape. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 287 nm | The benzazepinone chromophore has a strong absorbance at this wavelength.[4] |
| Expected Purity | > 99.0% (by peak area) | Standard for a high-purity reference material. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, further confirming the elemental composition.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | Positive ion mode will show the protonated molecule. |
| Expected [M+H]⁺ (Free Base) | m/z 455.2540 (Calculated for C₂₆H₃₅N₂O₅⁺) |
| Tandem MS (MS/MS) | Fragmentation analysis can confirm the structure by showing characteristic losses (e.g., of the dimethoxybicyclo-octatriene moiety). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The key diagnostic feature distinguishing N-Demethylivabradine from Ivabradine is the absence of the N-methyl singlet and the appearance of signals corresponding to the secondary amine proton (N-H).
Key Expected ¹H NMR Signals:
-
Absence of N-CH₃ Signal: The characteristic singlet for the N-methyl group (typically ~2.2-2.5 ppm in Ivabradine) will be absent.
-
Presence of N-H Signal: A broad signal corresponding to the secondary amine proton will be present. Its chemical shift will be concentration and solvent-dependent.
-
Aromatic Protons: Multiple signals in the aromatic region (~6.5-7.0 ppm) corresponding to the protons on the benzazepinone and dimethoxybicyclo-octatriene rings.
-
Methoxy (OCH₃) Protons: Two or more sharp singlets in the region of ~3.7-3.9 ppm.
-
Aliphatic Protons: A complex series of multiplets for the methylene (-CH₂-) groups of the propyl linker and the bicyclic and benzazepinone ring systems.
Key Expected ¹³C NMR Signals:
-
Absence of N-CH₃ Carbon: The signal for the N-methyl carbon (typically ~40-45 ppm in Ivabradine) will be absent.
-
Carbonyl Carbon: A signal in the downfield region (~170 ppm) for the amide carbonyl group.
-
Aromatic & Alkene Carbons: Multiple signals between ~110-150 ppm.
-
Methoxy Carbons: Signals around ~55-60 ppm.
-
Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm).
Conclusion
This guide outlines a logical and field-proven approach to the synthesis and comprehensive characterization of N-Demethylivabradine. By employing a selective N-demethylation of the parent drug, researchers can efficiently access this critical active metabolite. The subsequent orthogonal analytical workflow, combining HPLC, MS, and NMR, provides a robust, self-validating system to ensure the material is of sufficient purity and confirmed identity for use as an analytical reference standard in advanced pharmaceutical research and development.
References
- Ivadradine - PMC - PubMed Central - NIH. (n.d.).
- Patel, C., & Tadi, P. (2025). Ivabradine. In StatPearls. StatPearls Publishing.
- Wexler, R., & Stauth, D. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 772–775.
- Cayman Chemical. (n.d.). N-desmethyl Ivabradine (hydrochloride) (CAS 1246638-08-3).
- Pharmaffiliates. (n.d.). Ivabradine-impurities.
- MedChemExpress. (n.d.). Ivabradine metabolite N-Demethyl Ivabradine hydrochloride.
- Daicel Pharma Standards. (n.d.). Ivabradine Impurities Manufacturers & Suppliers.
- Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.
- SynZeal. (n.d.). Ivabradine Impurities.
- Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
- François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261-269.
- Sun, X., et al. (2014). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 967, 122-127.
- Stanimirović, D. B., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Microchemical Journal, 147, 991-1002.
- ResearchGate. (n.d.). Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam.
- Moniot, S. L., et al. (2004). Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Bioorganic & medicinal chemistry, 12(23), 6177–6184.
- Smaczniak, C., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolites, 2(2), 199–220.
- Emwas, A. H. (2015). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Journal of Personalized Medicine, 5(3), 283–311.
